molecular formula C4H7N3OS B13101045 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one

5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B13101045
M. Wt: 145.19 g/mol
InChI Key: OMHGIOAINDVQMF-UHFFFAOYSA-N
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Description

The following table outlines some specific structural modifications and their impact on the activity of 1,3,4-thiadiazole (B1197879) derivatives.

Structural ModificationExampleImpact on Activity
Introduction of electron-withdrawing groupsNitro, chloro, or amido groups on a phenyl substituentEnhanced anticancer and antibacterial activity nih.govnih.gov
Incorporation of a trifluoromethyl groupCF3 group on a pyrazolo[3,4-d]pyrimidine-thiadiazole hybridIncreased anticancer activity nih.gov
Attachment of glycosyl moietiesSugar units linked to the thiadiazole ringImportant for anticancer activity in some series nih.gov
Isosteric replacementReplacement of 1,3,4-thiadiazole with 1,3,4-oxadiazoleCan lead to a significant decrease in activity nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

5-amino-3-ethyl-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C4H7N3OS/c1-2-7-4(8)9-3(5)6-7/h2H2,1H3,(H2,5,6)

InChI Key

OMHGIOAINDVQMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)SC(=N1)N

Origin of Product

United States

Structure Activity Relationship Sar General Principles for 1,3,4 Thiadiazol 2 3h One Scaffolds

Scaffold Hybridization and Fused Systems: SAR Insights

A prominent strategy in the design of novel 1,3,4-thiadiazole-based therapeutic agents is scaffold hybridization, which involves combining the thiadiazole core with other bioactive heterocyclic systems. This approach can lead to the development of hybrid molecules with synergistic or enhanced pharmacological effects. nih.gov

The fusion of the 1,3,4-thiadiazole (B1197879) ring with other heterocycles can result in compounds with improved potency and a broader spectrum of activity. For example, the combination of the 1,3,4-thiadiazole and indole (B1671886) moieties has been explored in the synthesis of 3-(imidazo[2,1-b] nih.govnih.govtandfonline.comthiadiazol-2-yl)-1H-indole analogues as anticancer agents. nih.gov Similarly, the hybridization of 1,3,4-thiadiazole with pyrimidine (B1678525) has yielded compounds with significant insecticidal activity. mdpi.com

The following table provides examples of hybridized 1,3,4-thiadiazole systems and their associated biological activities.

Hybridized ScaffoldBiological Activity
Imidazo[2,1-b] nih.govnih.govtandfonline.comthiadiazoleAnticancer nih.gov
1,3,4-Thiadiazolo[3,2-a]pyrimidineInsecticidal mdpi.com
1,3,4-Thiadiazole-phthalimideAntimicrobial
1,3,4-Thiadiazole-1,2,3-triazoleCytotoxic nih.gov

Pharmacophore Development and Optimization for Thiadiazolone Derivatives

The 1,3,4-thiadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to interact with multiple biological targets. nih.govresearchgate.net As a pharmacophore, it possesses key structural features that are essential for biological activity, including a hydrogen bonding domain and a two-electron donor system. rsc.org

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. mdpi.com This approach is valuable in the design and optimization of novel 1,3,4-thiadiazolone derivatives. By constructing a pharmacophore model based on known active compounds, it is possible to screen large databases of virtual compounds to identify new potential drug candidates. mdpi.com

A typical pharmacophore model for a 1,3,4-thiadiazole derivative might include features such as:

Hydrogen bond donors and acceptors

Hydrophobic regions

Aromatic rings

Positively or negatively charged groups mdpi.com

The spatial arrangement of these features is critical for effective binding to a biological target. mdpi.com Once a lead compound is identified, its structure can be further optimized by modifying substituents to better fit the pharmacophore model and improve its affinity and selectivity for the target. Computational methods such as molecular docking can be used to predict the binding mode of a ligand in the active site of a protein, providing insights into how to modify the structure to enhance interactions. mdpi.com

Strategies for Enhancing Selectivity and Potency through Structural Modification

Several strategies can be employed to enhance the selectivity and potency of 1,3,4-thiadiazol-2(3H)-one derivatives through structural modification. These strategies are often guided by SAR studies and computational modeling.

Diverse Applications of 1,3,4 Thiadiazolone Derivatives Beyond Biomedicine

Agricultural Chemistry.nih.gov

Derivatives of 1,3,4-thiadiazole (B1197879) are significant in agrochemicals, functioning as herbicides, plant growth regulators, insecticides, and fungicides. nih.govnih.gov The presence of both sulfur and nitrogen atoms in the thiadiazole ring contributes to their biological activity, influencing various metabolic pathways in plants and pests. researchgate.net

Herbicides and Plant Growth Regulators.researchgate.net

Certain 1,3,4-thiadiazole derivatives have been developed as potent herbicides. acs.org Their mechanism of action often involves the inhibition of photosynthesis, a critical process for plant survival. researchgate.net For instance, compounds like buthidiazole and tebuthiuron (B33203) are known to interfere with photochemical reactions in chloroplasts, disrupting electron transport and photophosphorylation. researchgate.net This disruption leads to the prevention of starch accumulation and causes ultra-structural damage to the mesophyll chloroplasts, ultimately resulting in plant death. researchgate.net

Some derivatives also exhibit plant growth regulatory effects. They can influence developmental processes in plants, with some compounds mimicking the activity of natural plant hormones like cytokinins. This can lead to stimulated ethylene (B1197577) production and callus growth. researchgate.net The specific effects are highly dependent on the substituents attached to the thiadiazole core.

Table 1: Examples of Herbicidal 1,3,4-Thiadiazole Derivatives and Their Mode of Action

Compound Target Weed Mechanism of Action
Buthidiazole Broadleaf weeds in corn Inhibition of photosynthesis
Tebuthiuron Weeds in sugarcane Inhibition of photosynthesis
Thidiazuron - Mimics cytokinin activity, stimulating ethylene production

Insecticides and Fungicides (mechanistic insights at a generalized level).researchgate.netmdpi.com

The 1,3,4-thiadiazole scaffold is a key component in a variety of insecticides and fungicides. researchgate.netmdpi.com As insecticides, these compounds can act on the nervous system of insects or interfere with their growth and development. ekb.egresearchgate.netnih.gov The toxophoric –N–C–S moiety within the 1,3,4-thiadiazole ring is considered crucial for a broad spectrum of biological activities. researchgate.net For example, certain derivatives have shown high toxicity against pests like Spodoptera littoralis (cotton leafworm). mdpi.comresearchgate.net

In their role as fungicides, 1,3,4-thiadiazole derivatives can inhibit the growth of pathogenic fungi by disrupting essential cellular processes. nih.gov The good liposolubility of the sulfur atom in the thiadiazole ring may enhance the compound's ability to penetrate fungal cell membranes. researchgate.net Some derivatives function by inhibiting specific enzymes, such as cytochrome P450 14-α-demethylase, which is vital for the synthesis of ergosterol, a key component of fungal cell membranes. researchgate.net This disruption leads to altered membrane permeability and ultimately cell death. Amide derivatives containing a 1,3,4-thiadiazole thioether moiety have demonstrated good antifungal activities against various plant pathogens like Fusarium oxysporum and Gibberella zeae. nih.gov

Industrial and Material Science Applications.chemmethod.com

The unique chemical properties of 1,3,4-thiadiazolone derivatives also lend themselves to a variety of industrial and material science applications, including corrosion inhibition, the creation of dyes and pigments, and as additives in lubricating formulations. chemmethod.com

Corrosion Inhibitors.nih.gov

Derivatives of 1,3,4-thiadiazole are effective corrosion inhibitors for various metals, particularly mild steel, in acidic environments. nih.govnih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from corrosive agents. nih.gov This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) and conjugated double bonds in the thiadiazole ring, which can form coordination bonds with the metal ions. researchgate.net

The efficiency of corrosion inhibition is influenced by the specific functional groups attached to the thiadiazole ring. Electron-donating groups can enhance the adsorption and, consequently, the inhibition efficiency. researchgate.net Studies have shown that these compounds can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

Table 2: Corrosion Inhibition Efficiency of Select 1,3,4-Thiadiazole Derivatives on Mild Steel

Inhibitor Corrosive Medium Inhibition Efficiency (%)
2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) 1 M HCl 94.6
(4-Dimethylamino-benzylidene)- mdpi.comrsc.orgresearch-nexus.netthiadiazol-2-yl-amine (DBTA) 1.0 M HCl 91
2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole 0.50 M H2SO4 > 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole

Dyes and Pigments.mdpi.com

The 1,3,4-thiadiazole ring serves as a chromophoric core in the synthesis of various azo dyes. mdpi.comnih.gov These dyes are characterized by the presence of an azo group (–N=N–) and are known for their vibrant colors, ranging from yellow and orange to red and blue. nih.govrsc.org The synthesis typically involves the diazotization of a 2-amino-1,3,4-thiadiazole (B1665364) derivative, followed by a coupling reaction with an aromatic compound such as aniline (B41778) or phenol. mdpi.comnih.gov

The resulting 2-arylazo-5-aryl-1,3,4-thiadiazole dyes are generally high-melting solids that are insoluble in water and hydrocarbons. mdpi.com The specific color and properties of the dye can be tuned by altering the substituents on the aromatic rings. rsc.org These dyes find applications in coloring various materials, including textiles like polyester, and have been investigated for use in high-tech applications such as dye-sensitized solar cells. research-nexus.netresearchgate.netscispace.com

Lubricating Formulations.um.edu.my

Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) are widely used as multifunctional additives in lubricating oils. researchgate.netlube-media.comgoogle.com These compounds exhibit excellent antiwear, extreme pressure, and antioxidant properties. researchgate.netosti.gov The presence of sulfur in the thiadiazole ring allows these additives to form a protective film on metal surfaces under high pressure and temperature, reducing friction and wear. um.edu.my

DMTD derivatives can significantly improve the load-carrying capacity of lubricants and are often more effective than traditional additives like zinc dialkyldithiophosphates (ZDDP). researchgate.netosti.gov They also act as antioxidants, improving the thermal stability of the lubricant and reducing the formation of sludge and deposits. researchgate.net Furthermore, they serve as metal passivating agents, inhibiting the corrosion of metal components, particularly those made of copper. lube-media.comgoogle.com

Optically Active Liquid Crystals

The incorporation of heterocyclic rings into the core of calamitic (rod-shaped) or discotic (disk-shaped) molecules is a well-established strategy for creating novel liquid crystalline materials. The 1,3,4-thiadiazole ring, due to its specific geometry and electronic properties, has been a subject of interest in the design of such materials. Research into 1,3,4-thiadiazole derivatives has revealed that their mesomorphic (liquid crystalline) behavior is highly dependent on the nature and position of their substituents.

The general structure-property relationships observed in these and other 1,3,4-thiadiazole derivatives provide insights into how a molecule like 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one could potentially be modified to exhibit liquid crystalline properties. The presence of the amino group, the ethyl substituent, and the carbonyl group would all contribute to the molecule's polarity, shape, and ability to form ordered, yet fluid, phases. To induce liquid crystallinity, such a core would typically be functionalized with long alkyl or alkoxy chains to promote the necessary anisotropy and intermolecular interactions.

Below is a data table summarizing the types of mesophases observed in some amino-substituted 1,3,4-thiadiazole derivatives, illustrating the influence of molecular structure on their liquid crystalline behavior.

Compound SeriesSubstituentsObserved MesophasesReference
5-(3,4-dialkoxy)phenyl-2-amino-1,3,4-thiadiazolesC10, C12, C14 alkoxy chainsEnantiotropic columnar researchgate.net
5-(3,4,5-trialkoxy)phenyl-2-amino-1,3,4-thiadiazolesC10, C12, C14 alkoxy chainsEnantiotropic columnar researchgate.net
5-(3,4-dialkoxy)phenyl-2-(4-amino)phenyl-1,3,4-thiadiazolesC10, C12, C14 alkoxy chainsEnantiotropic columnar researchgate.net

Photographic Materials

The application of 1,3,4-thiadiazole derivatives in photographic materials is an area that has been explored, although detailed research findings are less abundant in recent literature compared to their other applications. Historically, heterocyclic compounds have played crucial roles in conventional silver halide photography, acting as antifoggants, stabilizers, and spectral sensitizers.

While specific data on this compound in photographic applications is scarce, the general class of 1,3,4-thiadiazole derivatives has been noted for its utility in this field. These compounds are thought to interact with the silver halide crystals in the photographic emulsion. For instance, certain heterocyclic compounds containing sulfur and nitrogen atoms can adsorb to the surface of silver halide grains, thereby influencing their photographic properties. This can lead to a reduction in "fog" (the development of unexposed silver halide crystals, which leads to a loss of image clarity) and an increase in the stability of the latent image before development.

Patents in the field of photography have described the use of various heterocyclic compounds to control the development process. For example, certain uracil (B121893) derivatives with heterocyclic rings, such as tetrazoles, have been used as blocked development restrainers. google.com These compounds release a photographically active species in the alkaline environment of the developer, which can help to control the rate and extent of silver halide reduction. While not directly mentioning 1,3,4-thiadiazolones, this illustrates the principle by which similar heterocyclic compounds could function.

The potential roles of 1,3,4-thiadiazolone derivatives in photographic materials can be hypothesized based on their chemical structure. The presence of the sulfur atom in the thiadiazole ring and the additional heteroatoms (nitrogen and oxygen) provide potential sites for interaction with the silver ions of the photographic emulsion. This interaction could modulate the electronic and ionic processes that occur during latent image formation and development.

Further research would be necessary to fully elucidate the specific effects and potential benefits of incorporating this compound or its derivatives into photographic materials. However, the established use of related heterocyclic compounds in this industry suggests a plausible, albeit underexplored, application for this class of molecules.

Future Research Directions and Translational Perspectives for 5 Amino 3 Ethyl 1,3,4 Thiadiazol 2 3h One Research

Development of Novel and Sustainable Synthetic Routes

Traditional synthetic methods for heterocyclic compounds often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, which raise environmental concerns. nih.govijpsjournal.com The future synthesis of 5-amino-3-ethyl-1,3,4-thiadiazol-2(3H)-one and its derivatives should pivot towards green and sustainable chemistry principles. numberanalytics.com Key areas for development include the adoption of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of environmentally benign solvents like ionic liquids or deep eutectic solvents. ijpsjournal.comnumberanalytics.comrasayanjournal.co.in

Synthesis ApproachDescriptionPotential Advantages for Thiadiazolone SynthesisReference
Microwave-Assisted SynthesisUtilizes microwave radiation for direct heating of reactants, leading to faster reaction rates.Reduced reaction times, increased product yields, enhanced purity and selectivity. ijpsjournal.comrasayanjournal.co.in
Solvent-Free ReactionsReactions are conducted without a solvent, often by grinding reactants together or using solid supports like silica (B1680970) gel.Eliminates solvent waste, simplifies workup, and can lead to higher efficiency. nih.govrasayanjournal.co.in
BiocatalysisThe use of enzymes or whole cells as catalysts for chemical transformations.High selectivity and efficiency under mild conditions, reducing the need for harsh chemicals and high energy input. numberanalytics.com
Use of Green SolventsReplacing traditional volatile organic compounds (VOCs) with alternatives like ionic liquids or deep eutectic solvents.Low volatility, high thermal stability, non-toxic, and potentially biodegradable. numberanalytics.comfrontiersin.org
One-Pot Multi-Component ReactionsCombining multiple reaction steps into a single procedure without isolating intermediates.Increased efficiency, reduced waste, and simplified experimental setup. mdpi.com

Advanced Computational Design for Rational Molecular Engineering

Computational chemistry provides powerful tools for the rational design of novel molecules with tailored properties, streamlining the drug development process. rsc.org Future research on this compound should leverage advanced computational methods to guide its molecular engineering. researchgate.net Techniques such as molecular docking can predict the binding affinities of designed derivatives with specific biological targets, such as VEGFR-2 or other protein kinases. rsc.orgnih.gov

Density Functional Theory (DFT) calculations can be employed to investigate the stability, reactivity, and electronic properties of new analogs, providing insights into their chemical behavior. researchgate.netrsc.org Furthermore, Molecular Dynamics (MD) simulations offer a way to study the dynamic interactions between a ligand and its target receptor over time, confirming the stability of the binding. rsc.org These in silico analyses, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are crucial for identifying candidates with promising drug-like properties before committing to synthetic efforts, thereby saving time and resources. ucl.ac.uk

Computational TechniqueApplication in Thiadiazolone ResearchKey Insights ProvidedReference
Molecular DockingPredicting the binding orientation and affinity of a molecule to a biological target.Identifies potential biological targets and guides the design of more potent inhibitors. nih.govnih.gov
Molecular Dynamics (MD) SimulationsSimulating the physical movements of atoms and molecules over time.Confirms the stability of ligand-receptor complexes and reveals dynamic interactions. researchgate.netrsc.org
Density Functional Theory (DFT)Investigating the electronic structure and reactivity of molecules.Predicts molecular stability, reactivity, and other physicochemical properties. researchgate.netrsc.org
ADMET PredictionIn silico assessment of pharmacokinetic and toxicological properties.Evaluates drug-likeness, bioavailability, and potential toxicity early in the design phase. ucl.ac.uknih.gov

Exploration of Multifunctional Properties and Polypharmacology

The 1,3,4-thiadiazole (B1197879) scaffold is known for its ability to interact with a diverse range of biological targets, making its derivatives candidates for polypharmacology—the concept of a single drug acting on multiple targets. nih.govresearchgate.net This is particularly relevant for complex diseases where modulating a single target is often insufficient. Future investigations should systematically screen this compound and its analogs against a wide panel of enzymes and receptors.

Known targets for thiadiazole derivatives include carbonic anhydrases (implicated in glaucoma), cyclooxygenases (COX) and lipoxygenases (LOX) (involved in inflammation), and various protein kinases (critical in cancer signaling). nih.govnih.gov Exploring the potential for dual or multi-target inhibition could lead to the development of novel therapeutics with enhanced efficacy. For example, a compound that simultaneously inhibits COX-2 and 15-LOX could offer a superior anti-inflammatory profile with fewer side effects. nih.gov This approach aligns with the growing interest in developing multi-targeted agents for treating multifactorial diseases like cancer and inflammatory disorders. researchgate.net

Integration of Thiadiazolone Scaffolds into Hybrid Molecular Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing novel compounds with improved affinity, selectivity, or a dual mode of action. ucl.ac.uknih.gov The this compound core is an excellent candidate for integration into such hybrid architectures.

Researchers have successfully synthesized hybrids combining 1,3,4-thiadiazole with other heterocyclic rings like thiazolidinone, pyrazine, and imidazole (B134444) to create agents with potent anti-inflammatory or antimicrobial activities. ucl.ac.uknih.govnih.govmdpi.com For instance, thiadiazole-thiazolidinone hybrids have been developed as dual inhibitors of COX-2 and 15-LOX. nih.gov Similarly, thiadiazole-thiazolone hybrids have shown promise as inhibitors of the human mitotic kinesin Eg5, a target in cancer therapy. ucl.ac.uk Future work should explore novel combinations, linking the thiadiazolone scaffold to other bioactive moieties to generate synergistic effects or to target multiple pathways involved in a specific disease.

Hybrid Partner ScaffoldRationale for HybridizationPotential Therapeutic ApplicationReference
ThiazolidinoneCombines known anti-inflammatory pharmacophores.Dual-acting anti-inflammatory agents (e.g., COX/LOX inhibition). nih.gov
ThiazoloneMerges moieties to target specific enzymes in cell division.Anticancer agents (e.g., Kinesin Eg5 inhibitors). ucl.ac.uk
PyrazineCreates novel structures with potential for enhanced antimicrobial efficacy.Antimicrobial agents (e.g., DHFR inhibitors). nih.gov
ImidazoleCombines scaffolds with known antiprotozoal activity.Antiparasitic agents. mdpi.com
GlucosideIntroduces a sugar moiety to potentially improve bioavailability and create agrochemical agents.Antifungal and antibacterial agents for agricultural use. nih.govfrontiersin.org

Expanding the Scope of Non-Biomedical Applications

While the primary focus for thiadiazole research has been in pharmaceuticals, the unique chemical properties of this scaffold lend themselves to a variety of non-biomedical applications. oaji.netisres.org Future research should broaden the scope of this compound to include materials science and agrochemistry.

In agriculture, 1,3,4-thiadiazole derivatives have been developed as fungicides, bactericides, and herbicides. oaji.netnih.gov The development of new derivatives could lead to more effective and environmentally safer crop protection agents. frontiersin.org In materials science, thiadiazoles have been used as corrosion inhibitors, dyes, and lubricants. oaji.netresearchgate.net The specific structure of this compound, with its potential for coordination with metal ions, makes it an interesting candidate for development as a corrosion inhibitor for metals like copper and steel. oaji.netisres.org

Methodological Innovations in Characterization and Mechanism Elucidation

A deep understanding of a compound's structure and reactivity is fundamental to its development. While standard characterization techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure of newly synthesized compounds, future research should incorporate more advanced methodologies. wisdomlib.orgnih.gov

To elucidate complex reaction mechanisms, techniques like in situ spectroscopic monitoring can provide real-time data on the formation of intermediates and products. researchgate.net Advanced crystallographic studies can offer precise three-dimensional structural information, which is invaluable for understanding structure-activity relationships and for computational modeling. nih.gov Furthermore, detailed kinetic studies of synthetic reactions can help optimize conditions for yield and purity, contributing to more efficient and scalable production processes. A thorough mechanistic understanding is crucial for controlling reactivity and designing more effective synthetic routes. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.